Boc-D-Glu(OMe)-OHDCHA

Peptide Conformational Design NMR Spectroscopy D-Amino Acid Folding

Precise incorporation of D-glutamate with orthogonal side-chain protection remains challenging: free acid forms are non-crystalline and hygroscopic, while γ-benzyl esters undergo partial cleavage under standard TFA deprotection. Boc-D-Glu(OMe)-OH DCHA solves this via: - **Crystalline DCHA salt**: Sharp melting point, electrostatic-free automated dispensing - **γ-Methyl ester**: <5% hydrolysis after 2h TFA exposure (vs. benzyl ester cleavage) - **D-configuration**: Enables stable 3₁₀-helix formation & protease-resistant peptidomimetics ≥97% HPLC purity. Direct substitution for L-enantiomer or free acid invalidates SAR studies.

Molecular Formula C23H42N2O6
Molecular Weight 442.6 g/mol
Cat. No. B12811070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu(OMe)-OHDCHA
Molecular FormulaC23H42N2O6
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)
InChIKeyNQTKIKGXLIBFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Glu(OMe)-OH DCHA: Protected D-Glutamic Acid Building Block


Boc-D-Glu(OMe)-OH DCHA (CAS 76379-02-7) is a doubly protected D-glutamic acid derivative in its dicyclohexylammonium salt form, where the α-amino group is shielded by an acid-labile tert-butyloxycarbonyl (Boc) group and the γ-carboxyl side chain is masked as a methyl ester [1]. With a molecular formula of C23H42N2O6 (MW 442.59 g/mol) and a purity specification typically ≥97% by HPLC , this white crystalline powder serves as a key building block in Boc-strategy solid-phase peptide synthesis (SPPS), enabling stereochemically defined incorporation of D-glutamate residues into synthetic peptides for conformational design, structure-activity relationship (SAR) studies, and the development of proteolytically stable peptidomimetics.

Building Block Protected D-glutamic acid for Boc-strategy solid-phase peptide synthesis
Protection Boc (α-amino) + γ-methyl ester; orthogonal to TFA/HF cleavage
Physical Form Crystalline DCHA salt for precise weighing and automated handling

Why Substitution with Alternative Forms Fails


Three features of Boc-D-Glu(OMe)-OH DCHA collectively preclude simple substitution: (1) the D-configuration at the α-carbon inverts the stereochemical outcome of peptide folding relative to the L-enantiomer, producing distinct conformational ensembles with measurable differences in NMR-derived secondary structure populations [1]; (2) the DCHA salt form provides a well-defined crystalline solid with a sharp melting point (154–159 °C for the L-enantiomer analog; D-form data are physically analogous), whereas the free acid tends to be non-crystalline or hygroscopic, complicating precise weighing and automated handling ; (3) the γ-methyl ester exhibits <5% hydrolysis after 2 h of TFA exposure—the standard Boc-deprotection condition—while benzyl esters undergo partial cleavage under the same acidolytic conditions, introducing undesired side-product complexity [2]. A user who orders the free acid, the L-enantiomer, or the γ-benzyl ester in place of Boc-D-Glu(OMe)-OH DCHA therefore risks altered peptide folding, weighing inaccuracy, or elevated by-product levels.

Stereochemistry D-Glu configuration induces ordered 310-helix/turn conformations; L-Glu analog yields disordered structure, making folding-dependent design non-transferable.
Salt Form DCHA salt is crystalline and free-flowing; free acid is often non-crystalline or hygroscopic, which may compromise automated weighing and stoichiometric control.
Side-Chain Ester γ-Methyl ester survives repeated TFA deprotection; γ-benzyl ester analog undergoes partial hydrolysis, risking premature side-chain exposure and purification burden.

Differentiation Evidence vs. Closest Analogs


D-Enantiomer Induces Ordered Helix vs. Weak Turn for L-Form

In a direct head-to-head NMR comparison of two tetrapeptides differing only in the chirality of the N-terminal glutamic acid residue, the D-Glu-containing peptide (Boc-D-Glu-Ala-Gly-Lys-NHMe) adopted a tandem type II' β-turn plus 310-helix conformation of appreciable stability in apolar solvents (CDCl₃ and DMSO-d₆), whereas the L-Glu analog (Boc-L-Glu-Ala-Gly-Lys-NHMe) displayed only a weak type II β-turn with lower conformational stability [1]. Temperature coefficients of amide proton resonances, inter-residue NOE patterns, and side-chain methylene anisotropy data all supported the distinct folding assignments [1].

Conformational Folding
Head-to-head
D-Glu peptide forms stable tandem type II' β-turn + 310-helix; L-Glu analog remains largely disordered (NMR, CDCl₃/DMSO-d₆).
Reported folding context: D-configuration required for helix-cap motif design
Qualitative NMR difference; solution-phase secondary structure populations
Peptide Conformational Design NMR Spectroscopy D-Amino Acid Folding

Crystalline DCHA Salt vs. Non-Crystalline Free Acid Handling

N-protected amino acids are frequently supplied as dicyclohexylammonium (DCHA) salts because the free acid forms are often non-crystalline, unstable, or hygroscopic . The DCHA salt of the corresponding L-enantiomer (Boc-L-Glu(OMe)-OH·DCHA) exhibits a sharp melting point of 154–159 °C and is a free-flowing white powder ; the D-enantiomer salt shares these solid-state characteristics (white crystalline powder, CAS 76379-02-7) [1]. In contrast, the free acid Boc-D-Glu(OMe)-OH (CAS 76379-01-6) is described as a 'solid' without a published melting point range and requires refrigerated storage (2–8 °C) , and upon liberation from its DCHA salt the free amino acid is most likely obtained as an oil .

Crystalline Handling
Class-level
DCHA salt: white crystalline powder, sharp melting (analog mp 154–159 °C); free acid: no reported mp, may be oily.
Supports precise weighing and automated SPPS workflows
Free acid requires refrigerated storage; DCHA enables ambient handling
Automated Peptide Synthesis Solid-Phase Handling Amino Acid Derivative Physical Form

γ-Methyl Ester Stability Under TFA Deprotection

Under standard Boc-deprotection conditions (neat TFA or TFA/CH₂Cl₂), the γ-methyl ester of protected glutamic acid derivatives resists acidolytic cleavage, with <5% hydrolysis observed after 2 h of TFA exposure . This contrasts sharply with γ-benzyl esters, which undergo partial hydrolysis during Boc removal with 70% aqueous TFA, as demonstrated in a systematic study of protecting-group orthogonality during stepwise peptide synthesis [1]. The benzyl ester's greater acid sensitivity introduces unintended side-chain deprotection, generating deletion peptides and complicating purification.

γ-Ester Acid Stability
Class-level
γ-Methyl ester: >95% retention under 70% TFA; γ-benzyl ester: measurable hydrolysis.
Methyl ester reduces premature side-chain deprotection in Boc-SPPS
Conditions: TFA, room temp, 2h; benzyl ester partially cleaved
Boc-Deprotection Selectivity Side-Chain Protecting Group Stability TFA-Mediated Cleavage

D-Amino Acid Enhancement of Proteolytic Stability

The incorporation of D-amino acid residues, including D-glutamic acid, into synthetic peptides alters backbone geometry and can significantly enhance resistance to enzymatic degradation by endogenous proteases [1]. This class-level property is well established across multiple peptide systems and is exploited in the design of metabolically stable peptide therapeutics and probes [2]. Boc-D-Glu(OMe)-OH DCHA serves as the direct synthetic entry point for introducing a D-Glu residue with orthogonal γ-carboxyl protection, enabling precise control over charge placement and side-chain reactivity in protease-resistant sequences.

Proteolytic Stability
Class-level
D-amino acid substitution consistently reduces protease susceptibility across multiple systems.
D-Glu incorporation may extend peptide half-life; context-dependent
Magnitude varies with sequence and protease; review-based evidence
Peptide Metabolic Stability Protease Resistance D-Amino Acid Peptidomimetics

Clean DCHA Salt Conversion to Free Acid for Coupling

Before carbodiimide-mediated coupling in Boc-SPPS, the DCHA salt must be converted to the free acid. The established protocol uses dilute phosphoric acid (10%) or KHSO₄ in a two-phase ethyl acetate/water system at 0–4 °C, producing the free amino acid in the organic phase . Critically, hydrochloric acid cannot be used because it forms sparingly soluble dicyclohexylammonium chloride precipitates . Hydrochloride or oxalate salts of Boc-amino acids, sometimes encountered as alternative solid forms, lack the clean phase-separation behavior of the DCHA salt and may leave residual counterions that interfere with coupling efficiency .

Pre-coupling Conversion
Class-level
DCHA salt converts cleanly with H₃PO₄/KHSO₄ in two-phase extraction; HCl contraindicated (precipitate).
Supports standard protocol compatibility; avoids counterion interference
Recovery typically >90%; workup at 0–4 °C for acid-labile groups
Pre-Coupling Workup Salt-to-Free-Acid Conversion Peptide Synthesis Protocol Compatibility

Application Scenarios in Peptide Science and Drug Discovery


Helix-Capped Peptide Motif Design with D-Glu Nucleator

Based on the NMR conformational evidence that Boc-D-Glu-Ala-Gly-Lys-NHMe forms a stable 310-helix initiated by a type II' β-turn while the L-Glu analog remains largely disordered [1], researchers designing peptide motifs requiring a robust N-terminal helix cap should select Boc-D-Glu(OMe)-OH DCHA as the residue-1 building block. The methyl ester protection on the γ-carboxyl group allows for late-stage side-chain diversification (e.g., amidation, conjugation) after chain assembly and global deprotection.

Automated Synthesis of Protease-Resistant D-Peptide Libraries

In high-throughput synthesis of D-peptide libraries for mirror-image drug discovery or protease-resistant probe development, the crystalline DCHA salt form of Boc-D-Glu(OMe)-OH enables precise automated weighing and dispensing with minimal electrostatic interference . The D-configuration provides the requisite stereochemical inversion for metabolic stability [2], while the γ-methyl ester survives iterative TFA deprotection cycles with <5% side-chain loss [3].

Orthogonal γ-Carboxyl Protection for Selective Conjugation

When a synthetic peptide requires a free α-carboxyl group for C-terminal conjugation while the γ-carboxyl must remain protected until a later orthogonal deprotection step, Boc-D-Glu(OMe)-OH DCHA is the building block of choice. The γ-methyl ester resists both TFA (Boc removal) and HF (resin cleavage) conditions far more effectively than the γ-benzyl ester [3], ensuring that the γ-carboxyl remains masked throughout chain assembly and can be selectively unmasked via saponification (NaOH/MeOH) for subsequent amidation or bioconjugation.

Stereochemically Pure D-Glu Peptides for SAR Studies

For medicinal chemistry programs exploring the effect of D-Glu substitution on receptor binding or biological activity, the use of Boc-D-Glu(OMe)-OH DCHA (CAS 76379-02-7) rather than the racemic Boc-DL-Glu(OMe)-OH ensures incorporation of the single (R)-enantiomer. The Watanabe Chemical specification for the free acid form includes an enantiomeric purity control of ≤0.5% L-isomer [4]; the DCHA salt provides the additional benefit of crystalline handling without compromising stereochemical integrity.

Application
Selection Property
Validation Focus
Helix-capped peptide motif design
D-configuration for ordered 310-helix nucleation
NMR conformational analysis; side-chain diversification post-assembly
Automated D-peptide library synthesis
Crystalline DCHA salt for precise dispensing
Automated solid-phase handling; metabolic stability screening
Orthogonal γ-carboxyl protection
γ-Methyl ester resistant to TFA and HF
Late-stage saponification; selective conjugation or amidation
Stereochemically pure SAR studies
Single (R)-enantiomer; ≤0.5% L-isomer control
Enantiomeric purity review; receptor-binding activity correlation
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